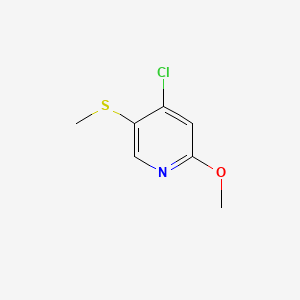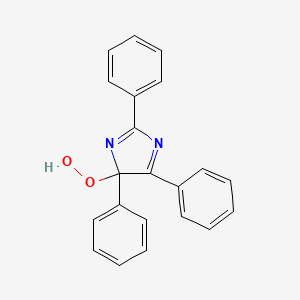
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-triphenylimidazole derivatives typically involves the reaction between benzoin, benzaldehyde, and ammonia. For instance, benzoin (5 g, 0.023 M) is reacted with benzaldehyde (5 mL, 0.05 mol) in the presence of ammonia and refluxed for 4 hours. The resulting mixture is then cooled and filtered to obtain 2,4,5-triphenylimidazole .
Industrial Production Methods: While specific industrial production methods for hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced forms.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl involves its interaction with molecular targets such as proteins and enzymes. The hydroperoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the imidazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Triphenylimidazole: This compound shares the same core structure but lacks the hydroperoxide group.
Lophine: Another name for 2,4,5-triphenylimidazole, highlighting its historical significance.
Other Imidazole Derivatives: Compounds such as 2,4,5-triphenyl-1-substituted imidazoles exhibit similar biological activities.
Uniqueness: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other imidazole derivatives that may not possess such functional groups.
Eigenschaften
CAS-Nummer |
1729-09-5 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-hydroperoxy-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C21H16N2O2/c24-25-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)22-20(23-21)17-12-6-2-7-13-17/h1-15,24H |
InChI-Schlüssel |
OMYGAPPRUMNOIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


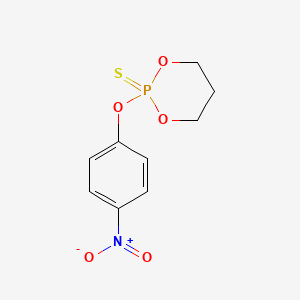
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)


![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
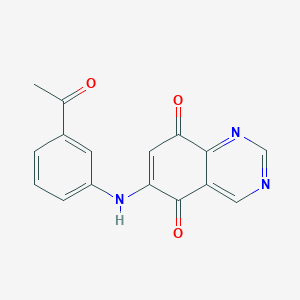
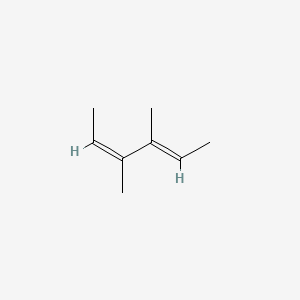

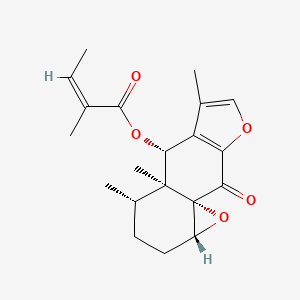
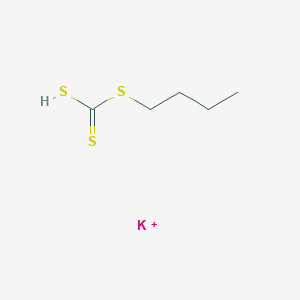
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
